molecular formula C15H17N3O2S B2447349 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421529-01-2

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2447349
CAS RN: 1421529-01-2
M. Wt: 303.38
InChI Key: WEJTVNMCQLJULN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is complex, containing a total of 43 bonds . It includes 24 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, 1 tertiary alcohol, and 1 sulfonamide .

Scientific Research Applications

Synthesis and Characterization

  • Research on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases highlights the creation of compounds with potential antihypertensive α-blocking activity, showcasing the versatility of related compounds in drug design (Abdel-Wahab et al., 2008).
  • Another study describes the synthesis of new substituted 1,2,4-triazoles and 1,3,4-thiadiazoles, focusing on their effects on DNA methylation levels, indicating their potential in influencing epigenetic mechanisms (Hovsepyan et al., 2019).

Biological Activities and Applications

  • Ni(II) complexes with Schiff base ligands were studied for their DNA/protein interaction and cytotoxicity, indicating that these complexes possess reasonable cytotoxicities against cancer cell lines, suggesting their potential use in cancer therapy (Yu et al., 2017).
  • The antimycobacterial activity of N-alkoxyphenylhydroxynaphthalenecarboxamides was investigated, showing significant activity against Mycobacterium tuberculosis and low cytotoxicity, indicating their potential in treating tuberculosis (Goněc et al., 2016).

Anticancer and Antimicrobial Evaluation

  • Microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was explored for their anticancer activity, with several compounds showing promising activity against human cancer cell lines, highlighting their potential as anticancer agents (Tiwari et al., 2017).
  • Another study focused on the synthesis and antimicrobial activity of new 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives, demonstrating their efficacy against various bacterial and fungal strains, suggesting their use as antimicrobial agents (Aytemir et al., 2003).

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-10-13(21-18-17-10)14(19)16-9-15(20)7-6-11-4-2-3-5-12(11)8-15/h2-5,20H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJTVNMCQLJULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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